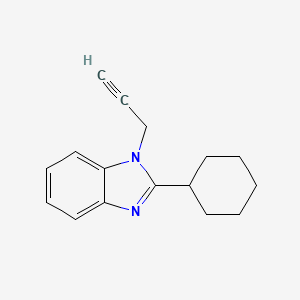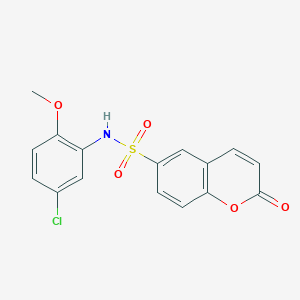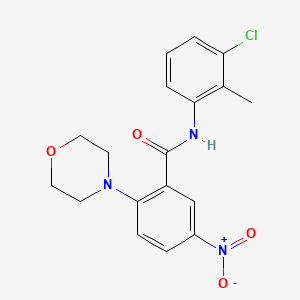![molecular formula C12H18N2O5S B4236688 ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4236688.png)
ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate
Descripción general
Descripción
Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate, also known as E404, is a chemical compound that has been extensively used in scientific research for its potential therapeutic applications. This carbamate derivative is known to possess a wide range of biochemical and physiological effects, making it a popular choice for various laboratory experiments and studies.
Mecanismo De Acción
The mechanism of action of Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate can reduce inflammation and pain.
Biochemical and Physiological Effects:
Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate in laboratory experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various types of studies. Additionally, Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations to using Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate in laboratory experiments. One of the main limitations is its potential toxicity. Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate has been shown to be toxic to certain cell types, which can limit its use in some types of experiments. Additionally, the mechanism of action of Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate is not fully understood, which can make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several potential future directions for research on Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential toxicity and develop ways to mitigate its harmful effects. Additionally, future research could focus on understanding the mechanism of action of Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate and identifying potential targets for its therapeutic applications.
Aplicaciones Científicas De Investigación
Ethyl (4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)carbamate has been extensively used in scientific research for its potential therapeutic applications. It is known to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl N-[4-(2-methoxyethylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-3-19-12(15)14-10-4-6-11(7-5-10)20(16,17)13-8-9-18-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGWKHRALCHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl){[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B4236607.png)
![1-(2-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxamide](/img/structure/B4236610.png)

![3-isopropyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4236616.png)
![2-(2-chlorophenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236626.png)
![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4236632.png)
![4-{3-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B4236636.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236643.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4236649.png)

![N-({[6-(1-piperidinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B4236663.png)
![5-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4236683.png)
![N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4236690.png)
